![molecular formula C16H15N3O5S2 B2774837 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903780-68-6](/img/structure/B2774837.png)

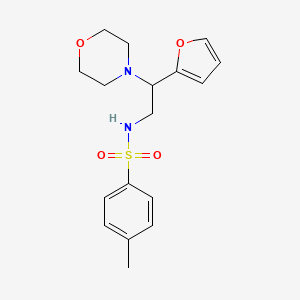

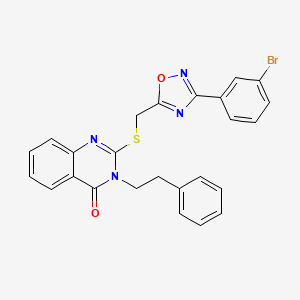

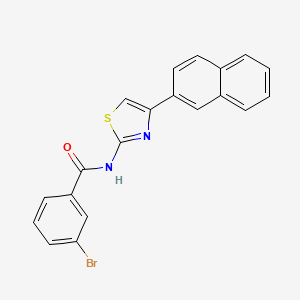

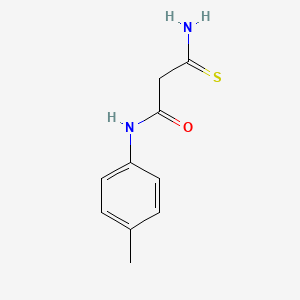

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

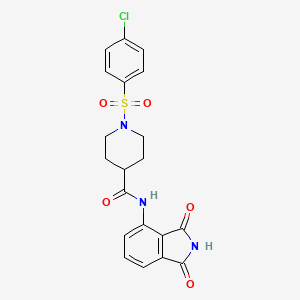

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thienopyrimidine core, the attachment of the ethyl linker, and the introduction of the benzofuran sulfonamide group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the sulfonamide group might be susceptible to hydrolysis or substitution reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the sulfonamide group might influence its solubility, while the size and shape of the molecule might influence its melting point and boiling point .科学的研究の応用

Antibacterial and Antifungal Properties

Research into the synthesis and evaluation of novel heterocyclic compounds, including those containing a sulfonamido moiety, has demonstrated significant antibacterial activities. Compounds such as these have been developed with a focus on combating bacterial infections, showing high efficacy against several bacteria. This underscores the potential of such compounds in the development of new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Additionally, sulfonamides with specific structural modifications have shown remarkable antifungal activity, suggesting their utility in treating fungal infections as well (El-Gaby, Gaber, Atalla, & Al-Wahab, 2002).

Antimicrobial Activity

The design and synthesis of N-sulfonamide 2-pyridone derivatives as dual inhibitors of DHPS and DHFR enzymes have been investigated, revealing significant antimicrobial activities against tested bacterial and fungi strains. These findings indicate the compound's potential as a powerful antimicrobial agent with broad-spectrum efficacy (Azzam, Elsayed, & Elgemeie, 2020).

Antitubercular Studies

Compounds derived from the sulfonamides class have been assessed for their antitubercular properties, particularly against Mycobacterium tuberculosis. Novel derivatives have been synthesized and screened, demonstrating potential as effective agents in the treatment of tuberculosis (Jagannath & Krishnamurthy, 2021).

Antioxidant Activity

Research into the antioxidant properties of certain sulfonamide derivatives has identified compounds with significant activity, potentially offering a new avenue for the development of antioxidant therapies. These compounds have shown promise in inhibiting reactive oxygen species (ROS), suggesting their potential in managing oxidative stress-related conditions (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

Antileukemic Activity

The investigation of 7-deazapurine and 3-deazapurine derivatives structurally related to sulfonamides has explored their potential antileukemic activity in mice. Although not all derivatives exhibited significant activity, this research opens the door to further exploration of sulfonamides in cancer treatment (Ramasamy et al., 1990).

作用機序

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the enzyme from methylating histones, a process that is crucial for gene silencing. This disruption can lead to the reactivation of genes that were previously silenced, potentially reversing the progression of diseases like cancer .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. This disruption can lead to changes in gene expression profiles, affecting the growth and survival of cancer cells .

Result of Action

The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c20-15-14-12(4-8-25-14)18-16(21)19(15)6-5-17-26(22,23)11-1-2-13-10(9-11)3-7-24-13/h1-2,4,8-9,17H,3,5-7H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTZNDBKIKQARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2774769.png)

![1-methyl-3-[(2-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774770.png)

![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2774772.png)

![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2774773.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2774774.png)